molecular formula C14H13F2N3O3 B6567820 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-31-0

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6567820
CAS No.: 1021210-31-0
M. Wt: 309.27 g/mol
InChI Key: WFQQJYPIGCGNRV-UHFFFAOYSA-N
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Description

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the difluorobenzoyl group and the triazaspiro structure imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a Bucherer-Bergs reaction, which involves the reaction of a ketone with an amine and potassium cyanide.

    Introduction of the difluorobenzoyl group: This step involves the acylation of the spirocyclic core with 2,6-difluorobenzoyl chloride under basic conditions.

The reaction conditions for these steps usually involve mild temperatures and the use of organic solvents such as dichloromethane or tetrahydrofuran. The overall yield of the synthesis can be optimized by careful control of the reaction parameters .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations occur efficiently .

Major Products Formed

Scientific Research Applications

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3/c15-8-2-1-3-9(16)10(8)11(20)19-6-4-14(5-7-19)12(21)17-13(22)18-14/h1-3H,4-7H2,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQQJYPIGCGNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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